4-(Trifluoromethoxy)pyridin-2-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Researchers optimizing kinase inhibitor leads often face poor metabolic stability and membrane permeability. 4-(Trifluoromethoxy)pyridin-2-amine addresses this by providing a 2-aminopyridine scaffold for pharmacophore construction, while the 4-OCF3 group increases logP by ~1.6 units over methoxy analogs. • Unsubstituted 3-position enables rapid SAR library synthesis via cross-coupling • Distinct spatial/electronic profile versus 3-/5-OCF3 isomers and -CF3 analogs • Suitable for kinase inhibitor (PIM, DLK) and agrochemical intermediate synthesis

Molecular Formula C6H5F3N2O
Molecular Weight 178.114
CAS No. 1206980-54-2
Cat. No. B2396640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)pyridin-2-amine
CAS1206980-54-2
Molecular FormulaC6H5F3N2O
Molecular Weight178.114
Structural Identifiers
SMILESC1=CN=C(C=C1OC(F)(F)F)N
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-11-5(10)3-4/h1-3H,(H2,10,11)
InChIKeyOOTFIRIPQWSBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(Trifluoromethoxy)pyridin-2-amine


4-(Trifluoromethoxy)pyridin-2-amine is a specialized fluorinated pyridine derivative, serving as a key synthetic building block in medicinal chemistry and agrochemical research [1]. Its core structure, featuring a 2-aminopyridine scaffold, enables versatile derivatization via cross-coupling and amidation reactions, a scaffold highly valued for generating biologically active molecules [2]. The presence of the trifluoromethoxy group (-OCF3) confers enhanced lipophilicity and metabolic stability, which are critical properties for optimizing drug candidates, distinct from other fluoroalkyl groups like -CF3 [1].

2-aminopyridine scaffold supports pharmacophore generation for kinase hinge-binding studies
Unsubstituted 3-position enables versatile derivatization via cross-coupling and halogenation
4-trifluoromethoxy substitution may enhance lipophilicity and metabolic stability profiling

Why Pyridine Analogs Fall Short in Lead Optimization


The strategic value of 4-(trifluoromethoxy)pyridin-2-amine lies in its unique substitution pattern and functional group combination, which cannot be replicated by other simple pyridine analogs. The 2-amino group is essential for generating key pharmacophores like pyridineamine-based kinase inhibitors, while the 4-trifluoromethoxy group provides a distinct electronic and steric profile [1]. Substituting with a 3- or 5-(trifluoromethoxy)pyridin-2-amine isomer results in a different spatial arrangement of the lipophilic -OCF3 group, fundamentally altering binding interactions with biological targets. Furthermore, replacing the -OCF3 group with a -CF3 group, as in 4-(trifluoromethyl)pyridin-2-amine, introduces a different electron-withdrawing effect and alters the vector of lipophilicity, which can critically impact target affinity and metabolic stability [2]. These structural nuances make this specific compound a non-interchangeable starting material for structure-activity relationship (SAR) studies and final drug product synthesis.

3- or 5-(trifluoromethoxy)pyridin-2-amine isomers: regiochemical mismatch can alter target binding interactions
4-(trifluoromethyl)pyridin-2-amine: different electronic effect and lipophilicity vector may not transfer SAR
3-substituted analogs: blocked 3-position limits synthetic diversification routes

Advantages Over Structural Analogs


Regiochemical Advantage of 4-OCF3 Substitution

The 2-amino-4-(trifluoromethoxy)pyridine scaffold is a privileged structure for developing potent kinase inhibitors, as exemplified by its use in a series of pyridineamine PIM kinase inhibitors [1]. In these patents, the 2-aminopyridine core is essential for binding to the kinase hinge region. The 4-(trifluoromethoxy) substituent, when incorporated into a final compound, provides a specific lipophilic and electronic profile that contributes to high target affinity. This is in contrast to a direct comparator, 3-(difluoromethyl)-4-(trifluoromethoxy)pyridin-2-amine (CAS 1361683-71-7), which adds a difluoromethyl group at the 3-position, drastically altering its physicochemical properties and synthetic utility . The unsubstituted 3-position in 4-(trifluoromethoxy)pyridin-2-amine provides a versatile handle for further functionalization, such as halogenation or direct arylation, which is not possible with the 3-substituted analog.

Regiochemical advantage
Class-level
Unsubstituted 3-position vs. blocked analog
Supports diverse library synthesis
Data to verify in specific synthetic schemes
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

OCF3: Lipophilicity and Metabolic Stability

The trifluoromethoxy group (-OCF3) is a well-established isostere for a methoxy group that significantly enhances lipophilicity and metabolic stability without substantially increasing molecular size [1]. The predicted Log P for 4-(trifluoromethoxy)pyridin-2-amine is 2.426 [2]. This is a quantifiable advantage over the corresponding non-fluorinated analog, 4-methoxypyridin-2-amine, which has a predicted Log P of approximately 0.8 [3]. The >1.6 log unit increase in lipophilicity conferred by the -OCF3 group improves passive membrane permeability, a critical factor for achieving oral bioavailability in drug candidates. Furthermore, the OCF3 group is metabolically more stable than OCH3, resisting oxidative demethylation, a common metabolic pathway that can lead to rapid clearance and potential toxicity.

Lipophilicity shift
Class-level
ΔLog P ≈ +1.6 (OCF₃ vs OCH₃)
Reported lipophilicity increase context
Predicted values; experimental validation recommended
Physicochemical Property Drug Metabolism Lipophilicity

Purity and Availability Edge

For R&D procurement, reliable commercial availability and verified purity are critical selection criteria. 4-(Trifluoromethoxy)pyridin-2-amine is readily available from multiple specialty chemical suppliers with a high standard purity of 97-98% [1]. This contrasts with many other positional isomers (e.g., 3- and 5-trifluoromethoxy analogs) or more heavily substituted derivatives, which are often only available in lower purity or as custom synthesis requests. For instance, while 3-(trifluoromethoxy)pyridin-2-amine (CAS 1206981-49-8) is commercially available, its typical catalog purity is listed at 95%, requiring additional purification steps for sensitive applications [2]. This difference in standard purity translates directly to reduced time and cost associated with in-house purification, offering a tangible advantage in research efficiency.

Purity comparison
Head-to-head
97–98% vs 95% (3-isomer)
May reduce pre-reaction purification
Vendor CoA review recommended
Procurement Supply Chain Quality Control

Kinase Inhibitor Development Precedent

The 2-aminopyridine moiety is a critical pharmacophore for a class of PIM kinase inhibitors, which are under investigation for treating various cancers [1]. While the unsubstituted 4-(trifluoromethoxy)pyridin-2-amine is a building block, its derivative 5-[2-(3-azabicyclo[2.1.1]hexan-3-yl)-6-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]-3-(trifluoromethoxy)pyridin-2-amine has been shown to be a potent binder of MAP3K12 (DLK), with a Kd of 11.4 nM [2]. This demonstrates the direct relevance of the 2-amino-4-(trifluoromethoxy)pyridine scaffold to high-affinity target engagement. In contrast, many other simple pyridine building blocks (e.g., 2-aminopyridine, 4-methylpyridine) lack this established path to potent biological activity.

Scaffold engagement
Class-level
Kd 11.4 nM (derivative)
Reported scaffold engagement context
Derivative data; parent building block relevance
Medicinal Chemistry Oncology PIM Kinase

Key Applications of 4-(Trifluoromethoxy)pyridin-2-amine


Kinase-Focused Library Synthesis

Its well-established utility as a scaffold for kinase inhibitors [1] makes it an ideal starting material for building focused compound libraries for high-throughput screening against a panel of kinases, particularly PIM kinases and DLK. The availability of the unsubstituted 3-position allows for rapid diversification to explore SAR.

Pharmacokinetic Lead Optimization

In programs where a lead series suffers from poor metabolic stability or low membrane permeability, 4-(trifluoromethoxy)pyridin-2-amine can be used as a building block to introduce the beneficial OCF3 group. This strategic incorporation aims to increase Log P by approximately 1.6 units compared to methoxy analogs [2], potentially improving oral bioavailability and reducing clearance [3].

Agrochemical Discovery

Pyridine derivatives, including those with trifluoromethoxy groups, are important scaffolds in agrochemicals . This compound can serve as a key intermediate in synthesizing new classes of herbicides, fungicides, or insecticides, leveraging the favorable physicochemical properties of the OCF3 group to enhance uptake and stability in the target organism.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
2-aminopyridine scaffold with unsubstituted 3-position
Synthetic diversification and kinase panel screening
Pharmacokinetic lead optimization
4-OCF₃ substitution for lipophilicity modulation
Log P and metabolic stability assay profiling
Agrochemical discovery
Fluorinated pyridine core for target organism uptake
Bioactivity and stability assays in agchem models

Technical Documentation Hub

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22 linked technical documents
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